molecular formula C16H14N2OS B5410876 3-(3-methylphenyl)-5-[2-(methylthio)phenyl]-1,2,4-oxadiazole

3-(3-methylphenyl)-5-[2-(methylthio)phenyl]-1,2,4-oxadiazole

Cat. No. B5410876
M. Wt: 282.4 g/mol
InChI Key: FODRXFSEOTYQGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methylphenyl)-5-[2-(methylthio)phenyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of oxadiazoles, which are known for their diverse biological activities. This compound has been extensively studied for its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-5-[2-(methylthio)phenyl]-1,2,4-oxadiazole is not fully understood. However, it has been proposed that the compound exerts its biological activities through various mechanisms such as inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to exhibit antimicrobial activity against various bacterial and fungal strains. It has also been found to exhibit anticancer activity against various cancer cell lines. Additionally, it has been found to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-methylphenyl)-5-[2-(methylthio)phenyl]-1,2,4-oxadiazole in lab experiments include its diverse biological activities, ease of synthesis, and availability. However, the limitations include its potential toxicity and lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of 3-(3-methylphenyl)-5-[2-(methylthio)phenyl]-1,2,4-oxadiazole. One of the future directions is to further investigate its mechanism of action and identify its molecular targets. Another future direction is to study its potential applications in the treatment of neurodegenerative diseases. Additionally, the compound can be modified to enhance its biological activities and reduce its potential toxicity.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of medicinal chemistry. It exhibits diverse biological activities and has potential applications in drug discovery and development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of medicine.

Synthesis Methods

The synthesis of 3-(3-methylphenyl)-5-[2-(methylthio)phenyl]-1,2,4-oxadiazole can be achieved through various methods. One of the most common methods is the reaction of 3-methylbenzohydrazide with 2-(methylthio)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified through recrystallization or column chromatography.

Scientific Research Applications

3-(3-methylphenyl)-5-[2-(methylthio)phenyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit a wide range of biological activities such as antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. It has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

3-(3-methylphenyl)-5-(2-methylsulfanylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-11-6-5-7-12(10-11)15-17-16(19-18-15)13-8-3-4-9-14(13)20-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODRXFSEOTYQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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